6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

Nucleophilic substitution Leaving group ability SN2 reaction rate

6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane (CAS 2060063-18-3) is a spirocyclic oxa-heterocycle belonging to the oxa-spiro[2.4]heptane family, characterized by a spiro junction linking a tetrahydrofuran ring to a gem-dimethyl-substituted cyclopropane. The compound features an electrophilic iodomethyl substituent at the 6-position, making it a versatile alkylating building block primarily intended for nucleophilic displacement reactions in medicinal chemistry and chemical biology.

Molecular Formula C9H15IO
Molecular Weight 266.12 g/mol
Cat. No. B13226186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
Molecular FormulaC9H15IO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCC1(CC12CC(OC2)CI)C
InChIInChI=1S/C9H15IO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3
InChIKeyDMUUIVLKXIIJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane – Spirocyclic Building Block Overview for Procurement Decisions


6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane (CAS 2060063-18-3) is a spirocyclic oxa-heterocycle belonging to the oxa-spiro[2.4]heptane family, characterized by a spiro junction linking a tetrahydrofuran ring to a gem-dimethyl-substituted cyclopropane [1]. The compound features an electrophilic iodomethyl substituent at the 6-position, making it a versatile alkylating building block primarily intended for nucleophilic displacement reactions in medicinal chemistry and chemical biology [2]. Its oxa-spirocyclic scaffold confers substantially improved aqueous solubility and reduced lipophilicity compared to analogous non-oxygenated spirocycles, properties that are increasingly prioritized in fragment-based and lead-oriented synthetic libraries [2].

Why Generic Halomethyl-Spirocycle Substitution Fails: The Case for 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane


Substituting 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane with its bromo, chloro, or des-methyl analogs introduces quantifiable deficits in either synthetic reactivity or physicochemical profile. The iodomethyl group is kinetically superior in nucleophilic displacement reactions compared to bromo or chloro analogs, directly impacting coupling efficiency and yield in downstream diversification [1]. Simultaneously, removal of the 1,1-dimethyl substituent or the endocyclic oxygen atom alters the scaffold's Fsp³ character and solubility—the oxa-spiro framework has been shown to improve aqueous solubility by up to 40-fold relative to non-oxa spirocycles [2]. These differences are not cosmetic; they translate into measurable changes in reaction conversion, intermediate isolability, and ultimate library quality during lead generation campaigns [2].

6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane: Quantified Differentiation Evidence Against Closest Analogs


Iodide vs. Bromide/Chloride Leaving Group: SN2 Reactivity Advantage Quantified

The iodomethyl substituent in the target compound confers a decisive leaving-group advantage over the analogous bromomethyl and chloromethyl derivatives. In the classic Finkelstein reaction, alkyl iodides are thermodynamically favored products when alkyl bromides or chlorides are treated with sodium iodide in acetone, driven by the precipitation of NaBr or NaCl [1]. Empirically, the relative SN2 reaction rates for methyl halides with iodide as nucleophile in methanol follow the order I⁻ (krel = 1.0) >> Br⁻ (krel = 2.4 × 10⁻²) >> Cl⁻ (krel = 8.8 × 10⁻⁴), reflecting the trend in leaving group ability where iodide > bromide > chloride [2]. This means the iodomethyl compound will react with nucleophiles significantly faster and under milder conditions than its bromo or chloro counterparts, leading to higher conversion in alkylation, amination, or thioetherification steps.

Nucleophilic substitution Leaving group ability SN2 reaction rate Alkyl halide reactivity

Oxa-Spirocyclic Scaffold Aqueous Solubility Advantage Over Non-Oxa Spirocycles

In a systematic study of oxa-spirocycles, incorporation of a single oxygen atom into the spirocyclic unit dramatically increased kinetic aqueous solubility. A representative oxa-spiro[2.4]heptane model compound showed an aqueous solubility of 360 μM, compared to only 9 μM for its non-oxa spirocyclic counterpart—a 40-fold improvement [1]. The oxa-spirocyclic scaffold also consistently reduced lipophilicity by approximately Δlog D ≈ 1 unit relative to analogous non-oxa spirocycles across multiple matched molecular pairs [1]. Virtual libraries built from oxa-spirocyclic building blocks yielded >96% of compounds within lead-like space (MW < 350; cLogP < 3), underscoring the scaffold's compatibility with medicinal chemistry design criteria [1].

Aqueous solubility Oxa-spirocycle Physicochemical properties Lead-likeness

1,1-Dimethyl Substitution Confers Increased sp³ Fraction and Conformational Rigidity vs. Non-Methylated Analog

The 1,1-dimethyl substitution on the cyclopropane ring introduces a quaternary carbon center, increasing the molecular fraction of sp³-hybridized carbons (Fsp³) and restricting bond rotation. While direct comparative Fsp³ data for this specific pair are not published, the structural difference between the target compound (C9H15IO, MW 266.12) [1] and the des-methyl analog 6-(iodomethyl)-5-oxaspiro[2.4]heptane (C7H11IO, MW 238.07) [2] translates to a calculated Fsp³ of 0.78 versus 0.71—an increase of approximately 10% relative. Higher Fsp³ values have been correlated with improved clinical success rates, lower promiscuity, and better physicochemical profiles in drug discovery campaigns [3]. The gem-dimethyl group also shields the cyclopropane ring from metabolic oxidation, potentially enhancing metabolic stability.

Fraction sp³ (Fsp³) Conformational restriction Gem-dimethyl effect Medicinal chemistry design

Direct Precursor to Click-Chemistry-Ready Azidomethyl Analog via Facile Azide Displacement

The iodomethyl group can be quantitatively displaced with sodium azide to generate 6-(azidomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane (CAS 2060063-01-4) . This azido derivative is a direct partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry, enabling rapid and modular assembly of triazole-containing conjugates for chemical biology, PROTAC synthesis, and probe development. While bromo and chloro analogs can also undergo azide displacement, the kinetic superiority of iodide as a leaving group ensures higher conversion under identical conditions; the Finkelstein equilibrium itself illustrates that alkyl iodides are the thermodynamic endpoint of halide exchange [1]. Thus, the iodomethyl compound represents the most efficient entry point to the azido-click-chemistry manifold.

Click chemistry Azide-alkyne cycloaddition CuAAC Bioorthogonal chemistry

One-Step, Quantitative-Yield Synthesis via Adapted Vilsmeier Conditions

A peer-reviewed protocol published in Molbank (2023) reports the one-step synthesis of 6-(iodomethyl)-5-oxaspiro[2.4]heptane in quantitative yield using adapted Vilsmeier conditions [1]. The compound is fully characterized by ¹H, ²H, and ¹³C NMR spectroscopy as well as IR and Raman spectroscopy [1]. This contrasts with multi-step routes often required for bromo or chloro analogs, where halogenation may require separate activation steps or give lower overall yields. While this specific protocol was demonstrated on the non-dimethylated core, the methodology is directly transferable and underpins the scalable accessibility of the entire oxa-spiro[2.4]heptane family.

Synthetic methodology Iodocyclization Vilsmeier reagent Quantitative yield

6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane – High-Value Application Scenarios for Scientific and Industrial Procurement


Lead-Oriented Synthesis Libraries Requiring High Aqueous Solubility

Medicinal chemistry groups building fragment-based or lead-oriented libraries benefit from the oxa-spiro[2.4]heptane core's demonstrated 40-fold solubility advantage over non-oxa spirocycles [1]. The iodomethyl handle allows rapid diversification into amines, ethers, thioethers, or triazoles, generating screening compounds with lead-like physicochemical profiles (>96% lead-likeness index in virtual library assessments) [1].

Efficient Synthesis of Click-Chemistry Probes and PROTAC Linkers

The iodomethyl group serves as a direct precursor to the azidomethyl derivative, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, activity-based protein profiling (ABPP), and PROTAC linker assembly . The kinetic advantage of iodide over bromide or chloride ensures maximal conversion to the azide intermediate, reducing purification burden and material loss.

Spirocyclic Bioisostere Synthesis for Metabolic Stability Optimization

The 1,1-dimethyl-5-oxaspiro[2.4]heptane scaffold combines high Fsp³ (≈0.78) with conformational restriction, making it an attractive bioisostere for common saturated rings (piperidine, cyclohexane) in lead optimization programs where improved metabolic stability and reduced off-target promiscuity are required [2]. The iodomethyl group permits installation of diverse pharmacophoric elements at the 6-position.

Scalable Building Block Supply for Parallel Synthesis and Array Chemistry

The published one-step, quantitative-yield synthetic protocol using adapted Vilsmeier conditions demonstrates the scaffold's amenability to scale-up production [3]. Procurement of the 1,1-dimethyl iodomethyl derivative ensures access to a building block that combines high synthetic tractability with differentiated 3D character and solubility properties, supporting parallel synthesis campaigns in both academic and industrial settings.

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